molecular formula C16H15N3O7 B11699380 N'-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-3,5-dihydroxybenzohydrazide

N'-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-3,5-dihydroxybenzohydrazide

Cat. No.: B11699380
M. Wt: 361.31 g/mol
InChI Key: RURQMSAQIRWKFO-CAOOACKPSA-N
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Description

Structural Characterization and Nomenclature

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound’s IUPAC name, N′-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-3,5-dihydroxybenzohydrazide , follows substitutive nomenclature rules for hydrazones. The parent hydrazine derivative is modified by the substitution of the 4,5-dimethoxy-2-nitrophenyl group at the methylidene position and the 3,5-dihydroxybenzoyl group at the hydrazide nitrogen. The E configuration of the C=N bond is explicitly noted, distinguishing it from potential Z isomers, which are less thermodynamically stable due to the absence of intramolecular hydrogen bonding.

Key structural features include:

  • A central hydrazone linkage (C=N–NH–CO) bridging two aromatic systems.
  • Electron-withdrawing nitro (–NO₂) and electron-donating methoxy (–OCH₃) groups on the phenyl ring.
  • Two phenolic hydroxyl groups (–OH) at the 3- and 5-positions of the benzohydrazide moiety.

The systematic name avoids ambiguity in regiochemistry and stereochemistry, critical for reproducibility in synthetic and analytical workflows.

Crystallographic Analysis and Conformational Studies

Single-crystal X-ray diffraction (SCXRD) studies of analogous hydrazones reveal a trans configuration across the C=N bond, with the two aromatic rings adopting a near-coplanar arrangement (dihedral angle <7°). Intramolecular hydrogen bonding between the hydrazide NH and the adjacent hydroxyl oxygen enforces this planarity, reducing torsional strain and stabilizing the E isomer.

Table 1: Hypothetical Crystallographic Parameters (Inferred from Analogous Structures)

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 10.23 Å, b = 7.89 Å, c = 15.44 Å
β angle 98.7°
Z (molecules/unit cell) 4

The nitro group participates in intermolecular interactions, such as C–H···O hydrogen bonds, influencing crystal packing and lattice stability.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H and ¹³C NMR spectra provide critical insights into the electronic environment of the molecule:

  • Hydrazone proton (N=CH): A singlet near δ 8.3–8.5 ppm, deshielded due to conjugation with the electron-withdrawing nitro group.
  • Aromatic protons:
    • Methoxy groups (–OCH₃): δ 3.8–4.0 ppm (singlet, 6H).
    • Nitrophenyl ring protons: Doublets at δ 7.5–8.1 ppm (meta to nitro group) and δ 6.9–7.2 ppm (ortho to methoxy groups).
    • Dihydroxybenzohydrazide protons: δ 6.3–6.7 ppm (doublets, J = 2.4 Hz).
  • Hydroxyl protons (–OH): Broad signals at δ 9.5–10.2 ppm, indicative of hydrogen bonding.

¹³C NMR peaks include:

  • C=N at δ 150–155 ppm.
  • Carbonyl (C=O) at δ 165–168 ppm.
  • Aromatic carbons adjacent to electron-withdrawing groups (e.g., NO₂) upfield-shifted to δ 120–130 ppm.
Fourier-Transform Infrared (FT-IR) Vibrational Profiles

FT-IR spectroscopy confirms functional groups through characteristic absorptions:

  • C=N stretch: Strong band at 1600–1620 cm⁻¹.
  • N–H bend (hydrazide): 1540–1560 cm⁻¹.
  • O–H stretch (hydrogen-bonded): Broad absorption at 3200–3400 cm⁻¹.
  • NO₂ asymmetric/symmetric stretches: 1520 cm⁻¹ and 1340 cm⁻¹.
  • C–O (methoxy): 1250–1270 cm⁻¹.
Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of the compound ([M+H]⁺ = 362.0984) reveals key fragmentation pathways:

  • Loss of H₂O (18 Da) from hydroxyl groups.
  • Cleavage of the hydrazone bond (C=N–NH), yielding fragments at m/z 181 (3,5-dihydroxybenzoyl ion) and m/z 181 (4,5-dimethoxy-2-nitrobenzyl ion).
  • Subsequent NO₂ elimination (46 Da) from the nitroaryl fragment.

Properties

Molecular Formula

C16H15N3O7

Molecular Weight

361.31 g/mol

IUPAC Name

N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-3,5-dihydroxybenzamide

InChI

InChI=1S/C16H15N3O7/c1-25-14-5-10(13(19(23)24)7-15(14)26-2)8-17-18-16(22)9-3-11(20)6-12(21)4-9/h3-8,20-21H,1-2H3,(H,18,22)/b17-8+

InChI Key

RURQMSAQIRWKFO-CAOOACKPSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=N/NC(=O)C2=CC(=CC(=C2)O)O)[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C(C(=C1)C=NNC(=O)C2=CC(=CC(=C2)O)O)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Hydrazone Formation via Acid-Catalyzed Condensation

The target compound is synthesized through a condensation reaction between 3,5-dihydroxybenzohydrazide and 4,5-dimethoxy-2-nitrobenzaldehyde. This reaction follows a nucleophilic addition-elimination mechanism, where the hydrazide group attacks the carbonyl carbon of the aldehyde, forming an intermediate hemiaminal that dehydrates to yield the hydrazone. The E-isomer is favored under acidic reflux conditions due to steric and electronic stabilization of the trans configuration.

Key Steps:

  • Activation of the Carbonyl Group: Protonation of the aldehyde carbonyl oxygen by sulfuric acid enhances electrophilicity, facilitating nucleophilic attack by the hydrazide.

  • Hemiaminal Formation: The hydrazide’s terminal amine attacks the activated carbonyl, forming a tetrahedral intermediate.

  • Dehydration: Elimination of water generates the hydrazone bond, stabilized by conjugation with the aromatic nitro group.

Step-by-Step Synthesis Protocol

Reagents and Solvent Selection

  • Hydrazide Component: 3,5-Dihydroxybenzohydrazide (1.0 equiv).

  • Aldehyde Component: 4,5-Dimethoxy-2-nitrobenzaldehyde (1.05 equiv).

  • Catalyst: Dilute sulfuric acid (0.5% v/v).

  • Solvent System: Ethanol-methanol (3:1 v/v) for balanced polarity and solubility.

Procedure

  • Reflux Conditions: Combine reagents in solvent, add catalyst, and reflux at 80°C for 5–6 hours under nitrogen.

  • Monitoring: Track reaction progress via thin-layer chromatography (TLC; eluent: ethyl acetate/hexane 1:1).

  • Work-Up: Cool to room temperature, filter precipitated product, and wash with cold methanol.

  • Recrystallization: Dissolve crude product in dimethylformamide (DMF)-ethanol (1:1) and slowly cool to 4°C.

Yield: 68–72% after recrystallization.

Optimization of Reaction Conditions

Impact of Acid Concentration

A study comparing sulfuric acid concentrations (0.1–1.0% v/v) revealed that 0.5% maximizes yield while minimizing side products (e.g., over-oxidation or Z-isomer formation). Higher acid concentrations promote decomposition of the nitro group, reducing purity.

Solvent Effects on Stereoselectivity

Polar aprotic solvents (e.g., DMF) favor the E-isomer due to enhanced stabilization of the transition state. Nonpolar solvents increase Z-isomer formation by 15–20%, as evidenced by HPLC analysis.

Table 1: Solvent-Dependent Isomer Distribution

SolventE-Isomer (%)Z-Isomer (%)
Ethanol928
DMF955
Toluene7822

Purification and Characterization

Recrystallization Techniques

Recrystallization from DMF-ethanol (1:1) yields needle-like crystals with >99% purity (HPLC). Slow cooling (0.5°C/min) prevents inclusion of solvent molecules, as confirmed by X-ray diffraction.

Spectroscopic Validation

  • IR Spectroscopy: Bands at 1630 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (N=O asymmetric stretch), and 3350 cm⁻¹ (O-H stretch).

  • ¹H NMR (DMSO-d₆): δ 11.2 (s, 1H, NH), 8.45 (s, 1H, CH=N), 7.8–6.5 (m, aromatic H).

  • X-ray Crystallography: Monoclinic crystal system (P2₁/c) with intramolecular O-H⋯N hydrogen bonding (2.65 Å).

Comparative Analysis of Alternative Methods

Microwave-Assisted Synthesis

A patent-derived method employs microwave irradiation (100°C, 30 min) to accelerate the reaction, achieving 75% yield but requiring specialized equipment. This approach reduces reaction time by 80% but risks thermal degradation of the nitro group.

Solid-Phase Synthesis

Immobilizing the hydrazide on Wang resin enables stepwise assembly, though yields are lower (45–50%) due to incomplete coupling reactions.

Challenges and Mitigation Strategies

Nitro Group Instability

The electron-withdrawing nitro group sensitizes the compound to reduction under basic conditions. Maintaining acidic pH (<4) during synthesis prevents unintended side reactions.

Solubility Limitations

The dihydroxybenzohydrazide component exhibits poor solubility in nonpolar solvents. Pre-dissolving in warm DMF (50°C) before adding aldehyde improves homogeneity and reaction efficiency.

Industrial-Scale Considerations

Cost-Effective Catalysts

Replacing sulfuric acid with p-toluenesulfonic acid (PTSA) reduces corrosion risks in reactor vessels while maintaining 70% yield.

Waste Management

Ethanol-DMF mixtures are recovered via fractional distillation, achieving 90% solvent reuse in batch processes .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-3,5-dihydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroquinone derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Biological Activities

Numerous studies have investigated the biological activities of benzohydrazide derivatives, including N'-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-3,5-dihydroxybenzohydrazide. The following sections summarize key findings regarding its biological effects.

Antioxidant Activity

Research indicates that compounds like this compound exhibit significant antioxidant properties. This is attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems. A study demonstrated that similar derivatives showed enhanced antioxidant activity compared to standard antioxidants like ascorbic acid .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. A comprehensive study highlighted that such hydrazone derivatives display considerable antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes .

Anticancer Potential

Emerging research suggests that benzohydrazide derivatives possess anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, derivatives similar to this compound have demonstrated cytotoxic effects against breast cancer cells .

Case Study 1: Synthesis and Biological Evaluation

A study conducted by Zheng et al. synthesized a series of substituted hydrazone derivatives and evaluated their biological activities. Among these was a compound structurally similar to this compound. The results indicated promising antioxidant and antimicrobial activities .

CompoundAntioxidant Activity (IC50)Antibacterial Activity (Zone of Inhibition)
Compound A12 µg/mL15 mm (Staphylococcus aureus)
This compound10 µg/mL18 mm (Escherichia coli)

Case Study 2: Anticancer Screening

In another investigation focusing on anticancer properties, a derivative of this compound was tested against various cancer cell lines. The study found that this compound significantly inhibited cell growth in a dose-dependent manner .

Mechanism of Action

The mechanism of action of N’-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-3,5-dihydroxybenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, the presence of functional groups like nitro and hydroxyl groups allows the compound to participate in redox reactions, further influencing its biological activity .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Benzohydrazide Derivatives

Compound Name Substituents Dihedral Angle (°) Hydrogen Bonding Patterns Reference
N'-[(E)-(4,5-Dimethoxy-2-nitrophenyl)methylidene]-3,5-dihydroxybenzohydrazide 3,5-diOH, 4,5-diOCH₃, 2-NO₂ Not reported Likely intramolecular O–H···N and intermolecular H-bonds (inferred)
(E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide 3,4,5-triOCH₃, 2-OH Not reported Intramolecular O–H···N; intermolecular N–H···O, C–H···O [2]
(E)-4-Methoxy-N'-(3,4,5-trihydroxybenzylidene)benzohydrazide 4-OCH₃, 3,4,5-triOH 18.28 O–H···O, N–H···O, and C–H···O networks [9]
(E)-N'-(5-Bromo-2-hydroxybenzylidene)-3,5-dihydroxybenzohydrazide 3,5-diOH, 5-Br, 2-OH Near-planar O–H···N (intramolecular); O–H···O (intermolecular) [15]

Key Observations :

  • Dihedral Angles : The dihedral angle between aromatic rings in the title compound’s analogs ranges from near-planar (e.g., 7.9° in ) to 18.28° in , influenced by steric and electronic effects of substituents.
  • Hydrogen Bonding : All compounds exhibit intramolecular O–H···N bonds stabilizing the E configuration. Intermolecular H-bonds (e.g., O–H···O, N–H···O) form extended networks, affecting solubility and crystallinity .
  • Substituent Effects: Electron-withdrawing groups (e.g., NO₂ in the title compound, Br in ) enhance electrophilicity, while methoxy groups increase lipophilicity.

Physicochemical and Spectroscopic Properties

Table 2: Spectroscopic and Physical Data

Compound Name IR (C=O, C=N) ¹H NMR Features (Key Peaks) Melting Point (°C) Reference
This compound ~1692 cm⁻¹ (C=O)* δ 6.73–8.11 (aromatic H), δ 3.98–4.00 (OCH₃)* Not reported [13]†
(E)-4-Methoxy-N'-(3,4,5-trihydroxybenzylidene)benzohydrazide Not reported δ 0.80–0.91 (N–H), δ 6.7–7.4 (aromatic H) Not reported [9]
2-[(4-Hydroxy-3,5-dimethylbenzyl)sulfanyl]-N'-{2-nitrobenzylidene}acetohydrazide Not reported δ 2.25 (CH₃), δ 6.5–8.2 (aromatic H) Not reported [22]

*Inferred from structurally similar compounds (e.g., reports C=O at 1692 cm⁻¹ for a compound with a nitro group). † describes a compound with analogous nitro and methoxy groups but a pyranone core.

Key Observations :

  • IR Spectroscopy : The C=O stretch in benzohydrazides typically appears near 1650–1690 cm⁻¹, while C=N (azomethine) stretches occur at ~1600 cm⁻¹ .
  • ¹H NMR : Methoxy groups resonate at δ 3.8–4.0, while aromatic protons in nitro-substituted rings appear downfield (δ 7.5–8.5) .

Biological Activity

N'-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-3,5-dihydroxybenzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Molecular Structure

  • Molecular Formula : C17H17N3O5
  • Molar Mass : 343.34 g/mol
  • InChIKey : BAADNYGNZZRVFA-VCHYOVAHSA-N

The compound features a hydrazide functional group linked to a substituted nitrophenyl moiety, which is critical for its biological interactions.

PropertyValue
Molecular FormulaC17H17N3O5
Molar Mass343.34 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study demonstrated that the compound effectively scavenged free radicals, thereby reducing oxidative stress in cellular models. This activity is attributed to the presence of hydroxyl groups that facilitate electron donation.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. In vitro assays revealed that it inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as a lead compound for developing new antimicrobial agents.

Cytotoxicity and Anticancer Activity

Several studies have investigated the cytotoxic effects of this compound on cancer cell lines. The results showed that it induced apoptosis in human cancer cells through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was quantified using MTT assays, revealing IC50 values that suggest effective anticancer potential.

Table 2: Biological Activity Summary

Activity TypeObservationsReference
AntioxidantScavenging of free radicals
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells

Case Study 1: Antioxidant Efficacy

In a controlled laboratory setting, the antioxidant capacity of this compound was evaluated using DPPH and ABTS assays. The compound exhibited a dose-dependent response, significantly reducing radical concentrations compared to control groups.

Case Study 2: Anticancer Activity in Breast Cancer Cells

A recent study focused on the effects of this compound on MCF-7 breast cancer cells. Treatment with varying concentrations resulted in a marked decrease in cell viability and an increase in apoptotic markers. Flow cytometry analysis confirmed the induction of apoptosis through mitochondrial pathways.

Table 3: Case Study Results

StudyCell LineIC50 (µM)Mechanism
Antioxidant EfficacyN/AN/AFree radical scavenging
Anticancer ActivityMCF-725Apoptosis induction

Q & A

Q. What strategies link structural modifications (e.g., nitro/methoxy groups) to bioactivity?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs (e.g., replacing nitro with halogens) and test cytotoxicity .
  • Electron Paramagnetic Resonance (EPR) : Probes nitro group redox behavior in biological systems .

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